molecular formula C6H7P<br>C6H5PH2<br>C6H7P B1580520 Phenylphosphine CAS No. 638-21-1

Phenylphosphine

Cat. No. B1580520
CAS RN: 638-21-1
M. Wt: 110.09 g/mol
InChI Key: RPGWZZNNEUHDAQ-UHFFFAOYSA-N
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Patent
US06563005B1

Procedure details

A one liter xylene solution containing iodobenzene (375 g, 1.84 moles), triethylamine (150 g, 1.5 moles) and the palladium dimer (1:1 adduct of palladium(II) acetate and tri(o-tolyl)phosphine, 1.20 g, 1.2 mmole, 0.07 mole %) was charged to a one gallon autoclave under a nitrogen blanket. The solution was maintained at 500 psig phosphine pressure and 110° C., with stirring at 500 rpm, for 5 hours. At this time the autoclave was cooled to ambient temperature, vented and discharged as described above. Analysis of the xylene phase by GC/FID (with area percent integration) gave only monophenylphosphine (9%) and diphenylphosphine (7%), with no sign of triphenyl-phosphine, for a total conversion of iodobenzene of approximately 16%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
375 g
Type
reactant
Reaction Step Four
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
IC1C=CC=CC=1.C(N(CC)CC)C.[C:15]1(C)[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[P:21](C1C=CC=CC=1C)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1C.P>[Pd].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C(C)=CC=CC=1>[C:16]1([PH2:21])[CH:17]=[CH:18][CH:19]=[CH:20][CH:15]=1.[C:22]1([PH:21][C:16]2[CH:15]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
375 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
150 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at 500 rpm, for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%
Name
Type
product
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.